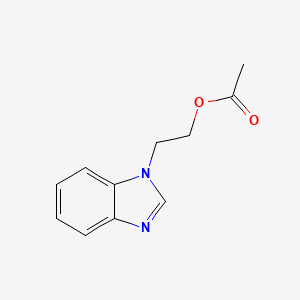

2-(1H-benzimidazol-1-yl)ethyl acetate

Description

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(benzimidazol-1-yl)ethyl acetate |

InChI |

InChI=1S/C11H12N2O2/c1-9(14)15-7-6-13-8-12-10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3 |

InChI Key |

FFVFNOFPWSFTNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN1C=NC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Benzimidazole Core

Ethyl 2-(2-Methyl-1H-benzimidazol-1-yl)acetate

- Structure : Incorporates a methyl group at the C2 position of benzimidazole.

- Synthesis : Reacts 2-methylbenzimidazole with ethyl bromoacetate .

- Crystal Structure : Forms weak C–H⋯N hydrogen bonds and π–π interactions (centroid distance: 3.713 Å) .

Ethyl [2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetate

- Structure: Features a phenoxymethyl group at the C2 position.

- Synthesis: Derived from 2-(phenoxymethyl)-1H-benzimidazole and ethyl chloroacetate .

- Pharmacology: Intermediate for hydrazide derivatives (e.g., 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide), which exhibit anticonvulsant activity superior to phenytoin in some cases .

Modifications on the Acetate Side Chain

2-(1H-Benzimidazol-1-yl)acetohydrazide Derivatives

- Structure : Replaces the ethyl ester with a hydrazide group.

- Activity : Derivatives such as N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide show enhanced anticonvulsant efficacy, with compounds 25g and 25j outperforming ethosuximide in seizure models .

2-(4-Substituted Phenyl)-1H-benzimidazole-1-yl Acetamide Derivatives

- Structure : Substituted phenyl groups (e.g., fluoro, bromo) on the benzimidazole core, coupled with acetamide side chains.

- Synthesis : Generated via nucleophilic substitution of ethyl [2-(4-substituted phenyl)-1H-benzimidazol-1-yl]acetate with amines .

- Activity : Exhibit anthelmintic activity against Pheretima posthuma, with efficacy dependent on substituent electronegativity .

Fluorinated Derivatives

4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butyl Acetate

Key Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target affinity . Phenoxymethyl groups improve anticonvulsant activity by facilitating blood-brain barrier penetration .

- Synthetic Flexibility : Alkylation and nucleophilic substitution reactions allow modular derivatization, enabling tailored bioactivity .

Q & A

Q. Basic Characterization :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl), δ 4.1–4.3 ppm (quartet, CH₂ of ethyl), and δ 4.8–5.0 ppm (singlet, CH₂ linking benzimidazole) confirm the ethyl acetate moiety. Aromatic protons of benzimidazole appear as multiplets between δ 7.2–8.0 ppm .

- IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=N of benzimidazole) validate functional groups .

Advanced Analysis :

²D NMR (e.g., HSQC, HMBC) can resolve overlapping signals in complex derivatives. For example, HMBC correlations between the acetate CH₂ and benzimidazole N-atom confirm connectivity .

What crystallographic strategies are effective for resolving structural ambiguities in benzimidazole derivatives?

Basic Crystallography :

Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXL (via SHELX suite) refines structures using high-resolution data, with R-factors <0.07 indicating high accuracy . For example, reports a Cu(I) complex of the compound with a tetrahedral geometry (R = 0.067, wR = 0.231).

Advanced Challenges :

Disordered solvent molecules or flexible side chains complicate refinement. Using SQUEEZE (in PLATON) or twin refinement (in SHELXL) mitigates these issues. highlights a structure with mean C–C bond length accuracy of 0.004 Å via SHELX .

How does this compound interact with biological targets, and what assays are used to evaluate its activity?

Basic Screening :

In vitro assays include:

- Antimicrobial : Agar diffusion against E. coli or S. aureus (zone inhibition ≥15 mm indicates activity) .

- Anthelmintic : Mortality tests on Pheretima posthuma using albendazole as a positive control .

Advanced Mechanistic Studies :

Molecular docking (e.g., AutoDock Vina) predicts binding to tubulin or DNA topoisomerases. shows derivatives binding to Burkitt lymphoma targets via π-π stacking and hydrogen bonds .

What solvent systems and catalysts enhance the efficiency of benzimidazole functionalization?

Q. Advanced Methodological Design :

- Solvent Optimization : Toluene/ethyl acetate (1:1) improves solubility and reaction rates in Pd-catalyzed oxidations .

- Catalysts : Cu(I) iodide facilitates coordination-driven synthesis of metal complexes (e.g., tetranuclear Cu₄I₄ clusters in ) .

How can computational methods predict the reactivity and stability of this compound derivatives?

Q. Advanced Computational Approaches :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps predict charge transfer) .

- Molecular Dynamics : Simulations in GROMACS assess stability in aqueous or lipid bilayers for drug delivery studies.

What are the key considerations for synthesizing metal complexes with this compound?

Advanced Coordination Chemistry :

The benzimidazole N-atom acts as a monodentate ligand. In hydrothermal conditions, Cu(I) forms distorted tetrahedral complexes with µ₃-iodide bridges. Bond lengths (Cu–N: 2.038 Å; Cu–I: 2.715–2.733 Å) and angles (104.3°–114.3°) are critical for stability .

How do structural modifications influence the biological activity of benzimidazole derivatives?

Q. Advanced SAR Studies :

- Electron-Withdrawing Groups : Nitro or fluoro substituents enhance antiparasitic activity by increasing electrophilicity .

- Side Chain Elongation : Ethyl acetate vs. methyl groups improve bioavailability, as seen in comparative anthelmintic assays .

What analytical techniques resolve impurities in synthesized batches of this compound?

Q. Advanced Purity Control :

- HPLC : C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~6.2 min .

- LC-MS : ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1) and detects side products like hydrazides .

How can crystallographic data resolve discrepancies in reported biological activities?

Advanced Data Reconciliation :

Conflicting bioactivity results may arise from polymorphic forms. SCXRD identifies crystal packing differences (e.g., hydrogen-bonding networks in vs. 15). Pairing crystallography with in silico docking clarifies structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.